molecular formula C11H12O3 B101866 Methyl 3-Hydroxy-2-methylene-3-phenylpropionate CAS No. 18020-59-2

Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

Cat. No. B101866
CAS RN: 18020-59-2
M. Wt: 192.21 g/mol
InChI Key: VZGOKIHNKHAORQ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylene-3-phenylpropionate is a compound that can be synthesized through various chemical reactions. It is related to the family of hydroxypropionates, which are known to undergo decomposition and participate in reactions such as the Reformatsky reaction and the Sharpless catalytic asymmetric dihydroxylation (ADH) .

Synthesis Analysis

The synthesis of related methyl hydroxypropionates can be achieved through different pathways. For instance, methyl 2,2-dimethyl-3-hydroxypropionate can be synthesized from formaldehyde and isobutyraldehyde using aldol condensation, followed by oxidation and esterification, resulting in an overall yield increase to 21.9% and a cost reduction of 80% . Similarly, the ADH process has been used to synthesize methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate, which is exothermic and can be completed in 2-3 hours without affecting the optical purity and yield .

Molecular Structure Analysis

The molecular structure of methyl 3-hydroxy-2-methylene-3-phenylpropionate is not directly discussed in the provided papers. However, the structure of related compounds suggests that steric effects and the presence of substituents can significantly influence the reactivity and stability of these molecules. For example, methyl 2,2-dimethyl-3-hydroxypropionate has been shown to decompose to methyl isobutyrate and formaldehyde, and steric acceleration is considered responsible for the decomposition process .

Chemical Reactions Analysis

Chemical reactions involving methyl hydroxypropionates include the Reformatsky reaction, where methyl (+)-α-bromopropionate reacts with benzaldehyde to yield epimeric methyl 3-hydroxy-2-methyl-3-phenylpropionates . Additionally, the ADH reaction is used to prepare dihydroxy derivatives of methyl phenylpropionate . The decomposition of methyl 2,2-dimethyl-3-hydroxypropionate involves a molecular mechanism with a concerted nonsynchronous transition state, where the abstraction of the hydroxyl hydrogen by the oxygen of the carbonyl ester is a determining factor .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-hydroxy-2-methylene-3-phenylpropionate are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. For example, the reaction rates of methyl 2,2-dimethyl-3-hydroxypropionate are influenced by the surface effects in Pyrex vessels and follow a first-order law in a specific temperature and pressure range . The optical activity of the compounds produced in the Reformatsky reaction provides insights into their stereochemistry and suggests the involvement of an enolate anion mechanism .

Scientific Research Applications

1. Asymmetric Synthesis and Process Development

  • Methyl (2R,3S)-2,3-dihydroxy-3 phenylpropionate has been developed using Sharpless catalytic asymmetric dihydroxylation. This process is complete in 2-3 hours, maintaining optical purity and yield, and has applications in synthesis processes (Lu, Xu, & Yang, 2000).

2. Antimicrobial Potential

  • Derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have shown potent antibacterial and antifungal activities, suggesting their potential in antimicrobial applications (Singh & Bhat, 2011).

3. Bio-based Production

  • 3-Hydroxypropionic acid, an important platform chemical, can be produced biologically from glucose or glycerol. It serves as a precursor for several compounds, highlighting its industrial significance (Vidra & Németh, 2017).

4. Crystal Structure and Electronic Properties

  • Studies on the crystal structures of phenylpropionic acid derivatives reveal their kinetic stability and potential applications in materials science (Das et al., 2011).

5. Synthesis of Biologically Active Compounds

  • Methyl 3-hydroxy-2-methylene-3-phenylpropionate and its derivatives have been synthesized for potential use in pharmaceutical and chemical industries, as demonstrated in various studies (Wakui et al., 2004).

6. Enantioselective Synthesis and Biological Applications

  • Enantioselective synthesis of chiral esters, including the Roche ester, using catalytic hydrogenation, has implications in the pharmaceutical industry (Qiu et al., 2009).

7. Nucleophilic Epoxidation Studies

  • The nucleophilic epoxidation of 3-hydroxy-2-methylene esters has been explored, with applications in organic synthesis (Latorre et al., 2014).

8. Biotransformation for Synthesis

  • Biotransformations using microbial catalysts have been studied for efficient and enantioselective synthesis of derivatives, indicating potential applications in biotechnology (Wang et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 3-phenylpropionate, suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . The compound should be stored under refrigerated conditions .

properties

IUPAC Name

methyl 2-[hydroxy(phenyl)methyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7,10,12H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGOKIHNKHAORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433115
Record name Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

CAS RN

18020-59-2
Record name Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diazabicyclo[2.2.2]octane (5.2 g, 0.046 mol, 0.15 eq) was added to a mixture of benzaldehyde (31.5 mL, 0.309 mol, 1 eq) and methyl acrylate (42 mL, 0.464 mol, 1.5 eq). The reaction mixture was then allowed to stir at room temperature for 7 days. The reaction mixture was purified by column chromatography (eluent: hexane/ethyl acetate=95:5) to give the desired product as colorless oil (42 g, 77%). Rf 0.5 (hexane/ethyl acetate=7:3). 1H NMR δ (DMSO-d6) 3.6 (s, 3H), 5.43 (m, 1H), 5.73 (m, 1H), 5.98 (s, 1H), 6.19 (s, 1H), 7.29 (m, 5H).
Quantity
5.2 g
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reactant
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31.5 mL
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42 mL
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reactant
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Yield
77%

Synthesis routes and methods II

Procedure details

A mixture of benzaldehyde (82.1 mL, 0.81 mol), methyl acrylate (109.1 mL, 1.211 mol), 1,4-diazabicyclo (2,2,2) octane (13.6 g, 0.12 mol), and acetic acid (1.4 mL, 0.024 mol) was allowed to stir at 35° C. for 60 h, at which point the reaction was determined to have proceeded to 70% completion by 1H NMR. Methyl acrylate (20.9 mL, 0.23 mol) was then added and the solution was allowed to react at 35° C. for an additional 48 h. The mixture was diluted with diethyl ether (1.0 L) and was washed with 2×200 mL portions of a pH 7 phosphate buffer. After concentration in vacuo, the remaining mixture was distilled at reduced pressure (12 mm) to afford 6.5 g of unreacted benzaldehyde and 130.0 g (90%) of the desired product as a colorless oil: b.p. 130° C. (12 mm); IR (film) 1718, 1440 cm-1 ; 1H NMR (CDCl3) δ3.67 (s, 3H), 5.52 (br s, 1H), 5.83-5.85 (m, 1H), 6.29-6.31 (m, 1H), 7.23-7.39 (m, 5H); 13C NMR (75 MHz, CDCl3) δ51.8, 72.9, 125.8, 126.5, 127.7, 128.3, 141.2, 141.9, 166.6.
Quantity
82.1 mL
Type
reactant
Reaction Step One
Quantity
109.1 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of benzaldehyde (63.67 g; 600 mmol), methyl acrylate (60 ml; 667 mmol) and 1,4-diazabicyclo [2.2.2] octane (13.46 g; 120 mmol) is stirred at ambient temperature for 119 hours. To the reaction solution is added water (60 ml), 37% hydrochloric acid (60 ml) and ethyl acetate (120 ml), and then, the organic phase is extracted. The resulting organic phase is washed twice with saturated saline (60 ml), dried over anhydrous sodium sulfate and filtered, then concentrated under reduced pressure, to give a crude product of the title compound at a yield of 108.8 g.
Quantity
63.67 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
13.46 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
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Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
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Reactant of Route 6
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Methyl 3-Hydroxy-2-methylene-3-phenylpropionate

Citations

For This Compound
1
Citations
S Sólyom, I Pallagi, G Jerkovich - Journal für Praktische …, 1995 - Wiley Online Library
Modification of the structure of cocaine 1 has led to new derivatives (eg 2) with useful dopamine inhibitory effect [l]. On the basis of our earlier work, when heteroatom stabilized …
Number of citations: 3 onlinelibrary.wiley.com

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